molecular formula C4H5BrO2S B1266585 3-Bromo-2,3-dihydrothiophene 1,1-dioxide CAS No. 53336-42-8

3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B1266585
CAS RN: 53336-42-8
M. Wt: 197.05 g/mol
InChI Key: OFHNLUNDNLABJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and related compounds involves several key strategies, including bromination and oxidation processes. One approach describes the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which acts as a synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Additionally, methods for tandem dimerization and ring-opening of substituted 3-bromothiophene 1,1-dioxides to prepare trisubstituted benzenes highlight the compound's versatility in synthesis (Gronowitz et al., 1991).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide derivatives has been elucidated through various spectroscopic and theoretical studies. For example, the structural and vibrational properties of 2,5-dihydrothiophene-1,1-dioxide derivatives have been comprehensively analyzed using experimental and DFT methods, providing insight into the compound's electronic characteristics (Arjunan et al., 2015).

Chemical Reactions and Properties

3-Bromo-2,3-dihydrothiophene 1,1-dioxide engages in various chemical reactions, underscoring its utility in organic synthesis. For instance, it can undergo reactions with nucleophiles, leading to the formation of vinyl sulfides, thioacetals, and enaminones, highlighting its reactivity and potential for creating diverse chemical structures (Hofsløkken & Skattebol, 1999). The regio- and stereochemistry of bromine addition to S-oxidized thiophene derivatives further illustrates the specificity of chemical reactions involving this compound (Nakayama et al., 2003).

Physical Properties Analysis

The physical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and its derivatives are closely linked to their molecular structure. The crystalline structure of related compounds, such as 3-Bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, provides insights into the compound's conformation and stability, essential for understanding its physical behavior (Levi & Doedens, 1980).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide are characterized by its reactivity towards different chemical reagents and conditions. Studies have demonstrated its application in organic synthesis, such as the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which showcases the compound's utility in creating complex organic molecules (Tashbaev et al., 1992). Furthermore, the exploration of substituent effects on the structural and electronic properties of dihydrothiophene 1,1-dioxides reveals the influence of different functional groups on the compound's chemical behavior (Markoulides et al., 2012).

Scientific Research Applications

Application 3: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

  • Methods of Application : The preparation involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide. N-bromosuccinimide (NBS) is used as a reagent instead of HOBr, which is difficult to handle .
  • Results or Outcomes : The result is the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide .

Application 4: Synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide and 3-vinyl-2,3-dihydrothiophene 1,1-dioxide

  • Methods of Application : The bromo compound is treated with lithium diphenylcuprate to yield 3-phenyl-2,3-dihydrothiophene 1,1-dioxide in 64% yield, whereas bromomagnesium(divinyl) cuprate gives 3-vinyl-2,3-dihydrothiophene 1,1-dioxide in 41% yield .
  • Results or Outcomes : The result is the synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide and 3-vinyl-2,3-dihydrothiophene 1,1-dioxide .

Application 5: Synthesis of 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide

  • Methods of Application : The bromo compound is treated with lithium diphenylcuprate to yield 3-phenyl-2,3-dihydrothiophene 1,1-dioxide .
  • Results or Outcomes : The result is the synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide in 64% yield .

Application 6: Synthesis of 3-Vinyl-2,3-dihydrothiophene 1,1-dioxide

  • Methods of Application : The bromo compound is treated with bromomagnesium(divinyl) cuprate to yield 3-vinyl-2,3-dihydrothiophene 1,1-dioxide .
  • Results or Outcomes : The result is the synthesis of 3-vinyl-2,3-dihydrothiophene 1,1-dioxide in 41% yield .

Safety And Hazards

2,5-Dihydrothiophene -1,1-dioxide, a related compound, is known to be an irritant . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3-bromo-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHNLUNDNLABJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886046
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,3-dihydrothiophene 1,1-dioxide

CAS RN

53336-42-8
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-sulfolene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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URL https://comptox.epa.gov/dashboard/DTXSID80886046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Nakayama, H Nagasawa, Y Sugihara… - Journal of the American …, 1997 - ACS Publications
Thiophene 1, 1-dioxides are synthetically and theoretically important compounds which act as 2π-or 4π-components in a range of cycloadditions. A recent exhaustive literature survey …
Number of citations: 71 pubs.acs.org
GR Tichelaar - 1957 - vtechworks.lib.vt.edu
Sulfur dioxide and 1,3-butadiene react to form a five-membered cyclic unsaturated sulfone. the 2,5-dihydrothiophene 1,1-dioxide (I). When treated with a base, I will isomerize to form …
Number of citations: 0 vtechworks.lib.vt.edu
RC KRUG, GR TICHELAAR… - The Journal of Organic …, 1958 - ACS Publications
Hydrogen bromide, hydrogen chloride, nitrosyl chloride, and iodine monochloride add to the carbon-carbon double bond in 3-methyl-2, 5-dihydrothiophene 1, 1-dioxide; however, only …
Number of citations: 23 pubs.acs.org
VV Yakovlev, AA Shklyarenko - Russian Journal of Organic Chemistry, 2008 - Springer
Known [1] cyclizations of 3, 4-dibromsulfolane originate from its ability to generate under basic conditions 3-bromo-2, 3-dihydrothiophene 1, 1-dioxide [2] which acts as dienophile and …
Number of citations: 7 link.springer.com
HY Al-Jebouri - 1985 - search.proquest.com
The vicinal dicyano compounds are good starting materials for the synthesis of macromolecules such as phthalocyanines and tetrazaporphins. The synthesis of cyano compounds and …
Number of citations: 4 search.proquest.com
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk
ПВ Шайтанов, ЮВ Безуглий… - Ukrainica …, 2005 - bioorganica.org.ua
Взаємодією 3 бром 2, 3 дигідротіофен 1, 1 діоксиду з N (2 фенетил) 2 меркаптоацетамідом у присутності спиртового розчину KОН синтезовано (4 (2 фенетил) 1, 7 дитіа 4 …
Number of citations: 2 www.bioorganica.org.ua

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